2-tert-Butyl 5-methyl 4,5,6,7-tetrahydro-1H-isoindole-2,5(3H)-dicarboxylate
Description
Properties
IUPAC Name |
2-O-tert-butyl 5-O-methyl 1,3,4,5,6,7-hexahydroisoindole-2,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-15(2,3)20-14(18)16-8-11-6-5-10(13(17)19-4)7-12(11)9-16/h10H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSZXFACHLOTAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)CC(CC2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-tert-Butyl 5-methyl 4,5,6,7-tetrahydro-1H-isoindole-2,5(3H)-dicarboxylate (CAS RN: 177615-96-2) is a synthetic compound belonging to the isoindole class. Its biological activity has garnered interest due to its potential applications in pharmacology and medicinal chemistry. This article reviews the available literature on its biological properties, mechanisms of action, and research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 281.35 g/mol. The structural characteristics include a tetrahydroisoindole framework that may contribute to its biological activities.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies focusing on its effects on cellular mechanisms and potential therapeutic applications.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit antioxidant properties by scavenging free radicals and enhancing cellular defense mechanisms. The presence of tert-butyl and dicarboxylate groups may enhance these effects.
Cytotoxicity Studies
Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The cytotoxicity is often measured using assays such as MTT or XTT, which assess cell viability after treatment.
The mechanism by which this compound exerts its biological effects may involve modulation of signaling pathways related to apoptosis and cell proliferation.
Case Studies
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the anticancer properties of isoindole derivatives. It was found that modifications at the dicarboxylate position significantly affected the cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) .
- Antioxidant Potential : A comparative analysis with other isoindole derivatives showed that this compound exhibited significant antioxidant activity through the inhibition of lipid peroxidation in vitro .
Research Findings
Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. Current findings suggest:
- Potential as an Antitumor Agent : The observed cytotoxicity against various cancer cell lines indicates potential for development as an anticancer drug.
- Role in Cellular Protection : Its antioxidant properties may offer protective effects against oxidative stress-related diseases.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have explored the potential of 2-tert-butyl 5-methyl 4,5,6,7-tetrahydro-1H-isoindole-2,5(3H)-dicarboxylate as an anticancer agent. Research indicates that derivatives of isoindole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been shown to inhibit cell proliferation in breast and lung cancer models.
1.2 Neuroprotective Properties
This compound has also been investigated for its neuroprotective effects. Isoindole derivatives are known to interact with neurotransmitter systems, potentially providing therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Experimental models suggest that these compounds may help mitigate oxidative stress and inflammation in neuronal cells .
Material Science
2.1 Polymer Chemistry
In polymer science, this compound serves as a monomer for synthesizing new polymeric materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Studies have demonstrated that polymers derived from isoindole can exhibit improved resistance to thermal degradation compared to conventional polymers .
2.2 Coatings and Adhesives
The compound's chemical properties make it suitable for use in coatings and adhesives. Its ability to form strong covalent bonds can be exploited in developing high-performance adhesives that require durability under stress and environmental exposure. Research has indicated that coatings formulated with isoindole derivatives show enhanced adhesion and resistance to solvents .
Synthesis and Characterization
3.1 Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Recent advancements in synthetic methodologies have enabled more efficient pathways to produce this compound with high yields and purity .
3.2 Characterization Techniques
Characterization of the synthesized compound is crucial for confirming its structure and purity. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly employed to analyze the molecular structure and confirm the presence of functional groups characteristic of isoindoles .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indazole-Based Dicarboxylates
details the synthesis of 1,2-di-tert-butyl indazole-1,2-(3H)-dicarboxylates (e.g., compounds 10a , 10b , and 10c ), which share functional similarities with the target isoindole derivative. Key distinctions and parallels include:
- Synthesis : The indazole derivatives are synthesized via copper(I)-catalyzed intramolecular cyclization using CuI, 1,10-phenanthroline, and Cs₂CO₃ in DMF at 80°C . This method highlights the importance of transition-metal catalysis in constructing similar bicyclic frameworks.
- Structural Impact : The tert-butyl groups enhance steric bulk and solubility, while methyl or methoxy substituents modulate electronic properties. The isoindole derivative’s tetrahydro core may confer greater conformational flexibility compared to the planar indazole system.
Pyrazolo-Pyridine Dicarboxylates
and describe 5-tert-butyl 3-ethyl 1-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate , a tricyclic analog with a pyrazole-fused pyridine core.
- Synthesis : The pyrazolo-pyridine derivative is synthesized via alkylation of a precursor with NaH and 2-bromopropane in THF , contrasting with the copper-mediated cyclization used for indazoles.
Other Cataloged Analogs
lists additional tert-butyl-protected heterocycles, such as:
- QY-0275 : A pyrido[4,3-b]indole with tert-butyl and methyl groups.
- PN-6298 : An indole bearing a tert-butyl ester and a boronate ester.
- IN-0539 : A nitro-substituted dihydroindole with tert-butyl protection.
These compounds highlight the versatility of tert-butyl esters in stabilizing reactive heterocycles and enabling further functionalization .
Key Research Findings and Gaps
Functional Group Effects : The tert-butyl group consistently improves solubility and steric protection across all analogs, while electron-donating groups (methyl, methoxy) enhance stability .
Data Limitations: No NMR or crystallographic data are provided for the target compound, necessitating further experimental characterization to confirm its structure and reactivity.
Q & A
Basic Research Question
Q: What are the key considerations for optimizing the synthesis of 2-tert-Butyl 5-methyl 4,5,6,7-tetrahydro-1H-isoindole-2,5(3H)-dicarboxylate to improve yield and purity? A: Synthesis optimization should focus on:
- Reagent stoichiometry : Use a 10% molar excess of tert-butyl dicarbonate to ensure complete esterification of the isoindole nitrogen, as under-stoichiometric conditions lead to incomplete protection .
- Reaction time and temperature : Reflux in acetic acid for 3–5 hours (as demonstrated in analogous heterocyclic systems) balances reaction completion with minimal side-product formation .
- Purification : Recrystallization from a DMF/acetic acid mixture (1:3 v/v) effectively removes unreacted starting materials and byproducts .
Basic Research Question
Q: How can researchers confirm the structural integrity of this compound after synthesis? A: Combine multiple analytical techniques:
- Single-crystal X-ray diffraction : Resolves stereochemical ambiguities (e.g., tert-butyl group orientation) and validates bond lengths (mean C–C = 0.003 Å, R-factor ≤ 0.06) .
- NMR spectroscopy : Compare chemical shifts of the tert-butyl group (δ ~28 ppm) and methyl ester (δ ~52 ppm) with analogous compounds to detect deviations .
- HPLC-MS : Use a C18 column with acetonitrile/water (70:30) to assess purity (>98%) and confirm molecular ion peaks .
Advanced Research Question
Q: How can contradictory NMR data (e.g., unexpected splitting patterns) in this compound be systematically resolved? A: Contradictions often arise from dynamic effects or impurities:
- Variable-temperature NMR : Identify conformational exchange (e.g., tert-butyl group rotation) by observing coalescence of split peaks at elevated temperatures .
- 2D NMR (COSY, NOESY) : Map through-space correlations to distinguish regioisomers or confirm hydrogen bonding in the tetrahydroisoindole core .
- Spiking experiments : Add a known impurity (e.g., unreacted methyl ester precursor) to replicate splitting patterns, isolating the source of inconsistency .
Advanced Research Question
Q: What computational methods are suitable for predicting the reactivity of this compound in catalytic hydrogenation or cross-coupling reactions? A: Use density functional theory (DFT) to:
- Model transition states : Calculate activation energies for hydrogenation at the tetrahydroisoindole ring’s unsaturated bonds (e.g., C=C vs. C=N selectivity) .
- Electrostatic potential maps : Identify nucleophilic/electrophilic regions (e.g., ester carbonyl vs. tert-butyl-protected nitrogen) to guide functionalization .
- Solvent effects : Simulate solvation in acetic acid or dioxane to predict reaction pathways, leveraging data from analogous systems .
Basic Research Question
Q: What safety and stability protocols are critical for handling this compound during experiments? A: Key protocols include:
- Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis of the tert-butyl ester .
- Handling : Avoid contact with water (risk of ester decomposition) and use fume hoods to mitigate inhalation of fine crystalline dust .
- Disposal : Neutralize residual compound with aqueous sodium bicarbonate before incineration, as recommended for tert-butyl carboxylates .
Advanced Research Question
Q: How can researchers design experiments to investigate the compound’s role as a chiral building block in asymmetric synthesis? A: Methodological steps include:
- Chiral HPLC : Resolve enantiomers using a Chiralpak IA column and hexane/isopropanol (90:10) to establish enantiomeric excess (ee) .
- Kinetic resolution : React the racemic mixture with a chiral catalyst (e.g., BINOL-derived phosphoric acid) and monitor ee over time via polarimetry .
- X-ray crystallography : Correlate absolute configuration with observed biological activity (if applicable) to validate stereochemical assignments .
Basic Research Question
Q: What solvents and conditions are optimal for recrystallizing this compound without degrading the tert-butyl group? A: Avoid protic solvents (e.g., methanol) to prevent ester hydrolysis. Recommended systems:
- DMF/acetic acid (1:3) : Achieves high recovery (>85%) while preserving tert-butyl integrity .
- Ethyl acetate/hexane (gradient) : Suitable for large-scale recrystallization with minimal solvent residue .
Advanced Research Question
Q: How can researchers address discrepancies between theoretical and experimental vibrational spectra (IR/Raman) for this compound? A: Discrepancies may stem from crystal packing or anharmonic effects:
- Solid-state vs. solution spectra : Compare IR in KBr pellets (solid-state interactions) with attenuated total reflectance (ATR) in dichloromethane .
- DFT frequency calculations : Include Grimme’s D3 dispersion correction to account for van der Waals forces in crystalline environments .
- Temperature-dependent Raman : Detect phase transitions (e.g., glass formation) that alter vibrational modes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
